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molecular formula C9H8N4O4 B8595293 Methyl 2-(azidomethyl)-3-nitrobenzoate CAS No. 825655-17-2

Methyl 2-(azidomethyl)-3-nitrobenzoate

Cat. No. B8595293
M. Wt: 236.18 g/mol
InChI Key: IHSGFZWORSIPNV-UHFFFAOYSA-N
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Patent
US07662821B2

Procedure details

10 g (36.5 mmol) of 2-(bromomethyl)-3-nitrobenzoic acid methyl ester is mixed with 36 ml of N,N-dimethylformamide and 24 ml of water. After 3.54 g of sodium azide is added, the batch is stirred overnight. The reaction mixture is diluted with methyl-tert butyl ether, and washed twice with water and once with brine. After drying on sodium sulfate, it is filtered, and the solvent is spun off. The desired azide is obtained in a yield of 89.6% (7.72 g) and further incorporated in crude form.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
89.6%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[CH2:13]Br.CN(C)C=O.O.[N-:22]=[N+:23]=[N-:24].[Na+]>COC(C)(C)C>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[CH2:13][N:22]=[N+:23]=[N-:24] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])CBr)=O
Name
Quantity
36 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
24 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
3.54 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
the batch is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with water and once with brine
CUSTOM
Type
CUSTOM
Details
After drying on sodium sulfate, it
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])CN=[N+]=[N-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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